molecular formula C15H15NO4S B2789738 3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 777898-46-1

3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B2789738
CAS No.: 777898-46-1
M. Wt: 305.35
InChI Key: BOCZVBZQKGFIRW-UHFFFAOYSA-N
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Description

3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid (CAS 777898-46-1) is a benzoic acid derivative functionalized with a toluenesulfonamide group. With the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol, this compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . The integration of the carboxylic acid and sulfonamide functional groups within its molecular structure provides multiple handles for further chemical modification, making it a versatile precursor for the development of more complex molecules. Potential research applications include its use in the synthesis of novel small molecule libraries, particularly in exploring structure-activity relationships (SAR) for pharmaceutical targets where sulfonamide-containing compounds are known to show bioactivity. As a toluenesulfonamide derivative, it may also find application in materials science, for instance, in the design of organic frameworks or as a monomer for specialized polymers. This product is intended for research and development purposes only and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For specific handling and storage instructions, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

3-methyl-4-[(4-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-3-6-13(7-4-10)21(19,20)16-14-8-5-12(15(17)18)9-11(14)2/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCZVBZQKGFIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid, 4-methylbenzenesulfonyl chloride, and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-methylbenzenesulfonyl chloride is reacted with methylamine to form the sulfonylamino intermediate. This intermediate is then coupled with the benzoic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid may involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced derivatives of the original compound.

Scientific Research Applications

3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research focuses on its potential therapeutic effects, particularly in targeting specific pathways involved in diseases like cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with β-catenin, a key protein in the Wnt signaling pathway. The compound binds to the C-terminal region of β-catenin, inducing its ubiquitination and subsequent proteasomal degradation. This leads to the inhibition of Wnt signaling-dependent proliferation of cancer cells .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • 4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid (CAS 327091-30-5, ): The 4-fluoro-3-methylphenyl group introduces both electron-withdrawing (fluorine) and electron-donating (methyl) effects. This results in a pKa of 4.06, reflecting moderate acidity due to the fluorine’s electronegativity stabilizing the deprotonated carboxylate. Predicted boiling point: 497.2°C, indicative of strong hydrogen bonding from the sulfonamide and carboxylic acid groups.
  • 3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid (Target Compound): The 4-methylphenyl group is purely electron-donating, likely raising the pKa compared to the fluoro analog (estimated pKa ~4.5). The methyl group may enhance lipophilicity, affecting solubility and membrane permeability.

Halogenated vs. Non-Halogenated Derivatives

  • 2-({3-[(4-Bromophenyl)sulfamoyl]-4-methylbenzoyl}amino)benzoic acid ( ): The 4-bromophenyl group increases molar mass (488.97 g/mol) and introduces steric bulk.

Trifluoromethoxy-Substituted Analogs

  • 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid (CAS 1261560-31-9, ):
    • The trifluoromethoxy group is strongly electron-withdrawing and hydrophobic. This substituent reduces basicity and increases resistance to metabolic degradation, making it valuable in drug design.

Structural and Functional Variations

Compound Name CAS Molecular Formula Molar Mass (g/mol) pKa Key Substituents
3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid Not Provided C₁₅H₁₅NO₄S 305.35 (estimated) ~4.5* 4-methylphenyl sulfonylamino
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid 327091-30-5 C₁₄H₁₂FNO₄S 309.31 4.06 4-fluoro-3-methylphenyl sulfonylamino
2-({3-[(4-Bromophenyl)sulfamoyl]-4-methylbenzoyl}amino)benzoic acid Not Provided C₂₁H₁₇BrN₂O₅S 488.97 N/A 4-bromophenyl sulfamoyl
3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid 1261560-31-9 C₁₅H₁₁F₃O₃ 296.21 N/A 4-trifluoromethoxyphenyl
3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid 1269167-44-3 C₁₅H₁₅NO₄S 305.35 N/A Methyl(phenylsulfonyl)amino

*Estimated based on substituent effects.

Key Observations:

Molecular Weight : Brominated derivatives (e.g., ) exhibit significantly higher molar masses, impacting diffusion rates and crystallinity.

Acidity : Fluorinated analogs () are more acidic than methyl-substituted derivatives due to fluorine’s electron-withdrawing nature.

Lipophilicity : Trifluoromethoxy groups () increase hydrophobicity, while methyl groups (Target Compound) balance lipophilicity and steric effects.

Biological Activity

3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, also known as 3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, is a compound of significant interest in biological research due to its potential therapeutic applications, particularly in oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid is C14H13NO4SC_{14}H_{13}NO_4S, with a molecular weight of approximately 291.32 g/mol. The compound features a sulfonamide group attached to a benzoic acid structure, which contributes to its unique chemical properties and biological activities.

Property Value
Molecular Formula C14H13NO4SC_{14}H_{13}NO_4S
Molecular Weight 291.32 g/mol
Chemical Structure Chemical Structure

The biological activity of this compound primarily involves its interaction with cellular pathways:

  • Inhibition of β-catenin : The compound has been shown to target β-catenin, a key protein in the Wnt signaling pathway. This interaction leads to the ubiquitination and proteasomal degradation of β-catenin, effectively inhibiting Wnt signaling-dependent proliferation of cancer cells.
  • Enzyme Inhibition : The sulfonamide group can interact with enzyme active sites, leading to inhibition of enzyme activity. This mechanism is critical in the context of anti-inflammatory and anticancer applications .

Anticancer Effects

Research has demonstrated that 3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid exhibits significant anticancer properties:

  • Cell Viability Reduction : In vitro studies indicate that the compound reduces cell viability in various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer) cells. For instance, one derivative showed an IC50 value of 2.44 µM against LoVo cells after 48 hours of incubation .
  • Apoptosis Induction : The compound has been linked to increased apoptosis in cancer cells, suggesting its potential as a therapeutic agent for inducing cell death in malignancies .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects:

  • Mechanism : It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with 3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid led to a significant reduction in MCF-7 cell proliferation. The mechanism was attributed to the inhibition of β-catenin signaling pathways, resulting in decreased cell growth and increased apoptosis after prolonged exposure .
  • In Vivo Studies : Preliminary animal studies have shown promising results where administration of the compound resulted in reduced tumor growth in xenograft models, further supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. How is 3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid structurally characterized, and what analytical methods are essential for its identification?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H NMR (200–400 MHz) in DMSO-d6 to resolve aromatic protons and sulfonamide NH signals. For example, the methyl group on the 4-methylphenyl ring appears as a singlet (~δ 2.4 ppm), while the carboxylic acid proton is typically absent due to exchange broadening .
  • X-ray Crystallography : Confirm molecular geometry using single-crystal X-ray diffraction. The compound forms centrosymmetric dimers via O–H···O hydrogen bonds between carboxylic acid groups, with a dihedral angle of ~35° between aromatic rings .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C14_{14}H13_{13}NO4_4S, MW 291.328) via electrospray ionization (ESI) in negative ion mode .

Q. What synthetic routes are commonly employed to prepare this compound, and how are reaction conditions optimized?

  • Methodology :

  • Stepwise Synthesis : React 3-methyl-4-aminobenzoic acid with 4-methylbenzenesulfonyl chloride in anhydrous pyridine or DMF. Maintain temperatures at 0–5°C during sulfonylation to minimize side reactions (e.g., sulfonic acid formation). Quench with ice-water and purify via recrystallization (ethanol/water) .
  • Yield Optimization : Monitor reaction progress by TLC (silica gel, hexane/EtOH 1:1). Typical yields exceed 85% under controlled conditions .

Q. How is the compound purified, and what challenges arise during crystallization?

  • Methodology :

  • Recrystallization : Dissolve crude product in hot ethanol, then slowly add water to induce crystallization. Centrifuge and dry under vacuum. Crystallization challenges include polymorphism; slow cooling (0.5°C/min) ensures monoclinic crystal formation (space group P21_1/c) .
  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for impurities with similar polarity .

Q. What experimental approaches determine solubility and stability in various solvents?

  • Methodology :

  • Solubility Testing : Prepare saturated solutions in DMSO, ethanol, and phosphate buffer (pH 7.4). Measure solubility via UV-Vis spectroscopy at λ = 260 nm (ε ≈ 1.2 × 104^4 M1^{-1}cm1^{-1}) .
  • Stability Assays : Incubate solutions at 25°C and 40°C for 72 hours. Monitor degradation by HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

  • Methodology :

  • Hydrogen-Bonding Analysis : Use SHELXL for refinement of X-ray data. The carboxylic acid dimer (O···O distance ~2.6 Å) and N–H···O=S interactions stabilize the lattice, affecting melting point (217–220°C) and hygroscopicity .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···O: 35%, H···H: 45%) to predict dissolution behavior .

Q. What strategies mitigate side reactions during sulfonylation, and how are intermediates characterized?

  • Methodology :

  • Reagent Selection : Use 4-methylbenzenesulfonyl chloride with <5% sulfonic acid impurity. Monitor sulfonamide formation via FT-IR (S=O stretches at 1360 cm1^{-1} and 1180 cm1^{-1}) .
  • Intermediate Trapping : Isolate the sulfonamide intermediate before carboxyl deprotection. Confirm by 13^{13}C NMR (C=O at ~170 ppm) .

Q. How can computational modeling predict bioactivity, and what docking studies are relevant?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). The sulfonamide group interacts with Arg120, while the benzoic acid moiety hydrogen-bonds to Tyr355. Validate with IC50_{50} assays (IC50_{50} ~1.2 µM) .
  • QSAR Modeling : Correlate Hammett σ values of substituents with inhibitory potency using multiple linear regression (R2^2 > 0.85) .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR signal splitting)?

  • Methodology :

  • Variable Temperature NMR : Acquire spectra at 25°C and 60°C to distinguish dynamic effects (e.g., hindered rotation of the sulfonamide group) from impurities .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals via 1^1H-1^1H coupling and 1^1H-13^{13}C correlations .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Flow Chemistry : Use microreactors for precise temperature control during sulfonylation, reducing racemization (<2% by chiral HPLC) .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral amines (e.g., (R)-1-phenylethylamine) to enhance enantiomeric excess (ee > 98%) .

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